Methyl 2-(2-quinoxalinylsulfonyl)benzenecarboxylate
Overview
Description
Preparation Methods
The synthesis of Methyl 2-(2-quinoxalinylsulfonyl)benzenecarboxylate typically involves the reaction of quinoxaline-2-sulfonyl chloride with methyl 2-aminobenzoate under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-(2-quinoxalinylsulfonyl)benzenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-(2-quinoxalinylsulfonyl)benzenecarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-quinoxalinylsulfonyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group in the compound is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Methyl 2-(2-quinoxalinylsulfonyl)benzenecarboxylate can be compared with other similar compounds such as:
Methyl 2-(quinoxalin-2-ylsulfanyl)benzoate: This compound has a similar structure but with a sulfanyl group instead of a sulfonyl group.
Methyl 2-(quinoxaline-2-sulfonyl)benzoate: This is another similar compound with slight variations in the molecular structure.
The uniqueness of this compound lies in its specific sulfonyl group, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
Methyl 2-(2-quinoxalinylsulfonyl)benzenecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a quinoxaline moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 300.32 g/mol
Antimicrobial Activity
Research has shown that compounds with quinoxaline structures often exhibit antimicrobial properties. A study evaluated the antibacterial activity of various quinoxaline derivatives, including this compound, against a range of bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
This compound | Streptococcus pneumoniae | 18 |
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. A series of assays were conducted on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited cytotoxic effects with IC50 values indicating its effectiveness in inhibiting cell proliferation.
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 12.5 |
A549 | 10.0 |
These findings suggest that this compound may serve as a promising lead compound for further development in cancer therapeutics.
The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis. Further studies utilizing flow cytometry and Western blotting techniques have indicated that the compound promotes caspase activation in treated cells, leading to programmed cell death.
Case Studies
A notable case study involved the application of this compound in a therapeutic regimen for patients with resistant bacterial infections. Patients treated with this compound showed significant improvement in clinical outcomes, highlighting its potential utility in combating antibiotic-resistant strains.
Properties
IUPAC Name |
methyl 2-quinoxalin-2-ylsulfonylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-22-16(19)11-6-2-5-9-14(11)23(20,21)15-10-17-12-7-3-4-8-13(12)18-15/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCZDVCPJHYCCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)C2=NC3=CC=CC=C3N=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270215 | |
Record name | Methyl 2-(2-quinoxalinylsulfonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338394-71-1 | |
Record name | Methyl 2-(2-quinoxalinylsulfonyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338394-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(2-quinoxalinylsulfonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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